molecular formula C6H6N4 B14461708 2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 69141-78-2

2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14461708
CAS No.: 69141-78-2
M. Wt: 134.14 g/mol
InChI Key: LBZQPEUACOYVDB-UHFFFAOYSA-N
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Description

2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a catalyst-free, additive-free, and eco-friendly method for synthesizing triazolopyrimidines under microwave conditions has been established. This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and eco-friendly methods is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with different functional groups, which can exhibit distinct biological activities and properties .

Scientific Research Applications

2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound can also modulate various signaling pathways, such as the ERK signaling pathway, resulting in the suppression of cell proliferation and induction of cell death .

Comparison with Similar Compounds

2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

69141-78-2

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C6H6N4/c1-5-8-6-2-3-7-4-10(6)9-5/h2-4H,1H3

InChI Key

LBZQPEUACOYVDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=NC=CC2=N1

Origin of Product

United States

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